molecular formula C14H10F3NO B5559686 4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide CAS No. 5547-67-1

4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide

Cat. No.: B5559686
CAS No.: 5547-67-1
M. Wt: 265.23 g/mol
InChI Key: JKORNPDHTPAPDK-UHFFFAOYSA-N
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Description

4,5-Difluoro-N-(3-fluorophenyl)-2-methylbenzamide is a chemical compound characterized by the presence of fluorine atoms at specific positions on its benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide typically involves the lithiation of a precursor compound using an alkyllithium reagent such as tert-butyl lithium or n-butyl lithium in a suitable solvent like diethyl ether or tetrahydrofuran

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-N-(3-fluorophenyl)-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzoic acids, while reduction could produce fluorinated benzylamines.

Scientific Research Applications

4,5-Difluoro-N-(3-fluorophenyl)-2-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Difluoro-N-(3-chlorophenyl)-2-methylbenzamide
  • 4,5-Difluoro-N-(3-bromophenyl)-2-methylbenzamide
  • 4,5-Difluoro-N-(3-methylphenyl)-2-methylbenzamide

Uniqueness

4,5-Difluoro-N-(3-fluorophenyl)-2-methylbenzamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of fluorine atoms can enhance its stability and binding properties compared to similar compounds with different substituents.

Properties

IUPAC Name

4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-8-5-12(16)13(17)7-11(8)14(19)18-10-4-2-3-9(15)6-10/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKORNPDHTPAPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NC2=CC(=CC=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350706
Record name ST4065247
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5547-67-1
Record name ST4065247
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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